molecular formula C14H13ClO3S B2714077 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene CAS No. 28611-86-1

1-Chloro-4-(2-phenoxyethylsulfonyl)benzene

Cat. No.: B2714077
CAS No.: 28611-86-1
M. Wt: 296.77
InChI Key: AYQMZWUXGPMWGF-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenoxyethylsulfonyl)benzene is an aromatic sulfone derivative featuring a chlorine atom at the para position of the benzene ring and a 2-phenoxyethylsulfonyl group. The sulfonyl moiety (-SO₂-) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This structure is relevant in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors or surfactants due to its polar yet lipophilic nature.

Synthesis: The compound can be synthesized via sulfonation or coupling reactions. For example, alkylation of 1-chloro-4-(chloromethyl)benzene with phenoxyethyl thiols followed by oxidation yields the sulfonyl derivative . Reaction conditions, such as the use of bases (e.g., K₂CO₃) and solvents (e.g., THF), are critical for optimizing yield and purity .

Properties

IUPAC Name

1-chloro-4-(2-phenoxyethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3S/c15-12-6-8-14(9-7-12)19(16,17)11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQMZWUXGPMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene can be synthesized through a multi-step process involving the sulfonylation of 1-chloro-4-nitrobenzene followed by the reduction of the nitro group and subsequent etherification with phenoxyethyl bromide. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents.

    Oxidation and Reduction Reactions: Use reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substitution reactions yield derivatives with various functional groups replacing the chloro group.
  • Oxidation and reduction reactions produce sulfone or sulfide derivatives.
  • Coupling reactions result in biaryl compounds with extended conjugation.

Scientific Research Applications

1-Chloro-4-(2-phenoxyethylsulfonyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfonyl group can engage in redox reactions. These interactions can modulate biological pathways and molecular processes, making the compound a valuable tool in research and development.

Comparison with Similar Compounds

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

  • Structure : Replaces chlorine with a methyl group.
  • Impact : The methyl group is electron-donating, increasing electron density at the aromatic ring compared to the chlorine-substituted analog. This reduces electrophilic substitution reactivity but enhances stability under acidic conditions .
  • Applications : Used in polymer stabilization and as an intermediate in organic synthesis due to its moderate polarity.

1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene

  • Structure: Features a nitro group (-NO₂) at the para position and a 2-chloro-2-phenylethylsulfonyl group.
  • Impact: The nitro group intensifies electron withdrawal, making the compound highly electrophilic. This enhances reactivity in nucleophilic aromatic substitution but reduces solubility in non-polar solvents .
  • Applications: Potential use in agrochemicals or explosives due to nitro group-derived instability and high reactivity.

1-Chloro-4-[(4-chlorophenyl)methyl]benzene (DDM)

  • Structure : Contains a benzyl group instead of a sulfonyl moiety.
  • This contrasts with the sulfonyl group’s polarity, which improves water solubility .
  • Applications : Found in environmental pollutants (e.g., DDT derivatives) due to persistence in sediments .

Physical and Spectroscopic Properties

  • NMR Data :
    • 1-Chloro-4-(2-chloroethyl)benzene : δ 2.99 (t, J=7.2 Hz, 2H), 3.65 (t, J=7.2 Hz, 2H) in CDCl₃ .
    • 1-Chloro-4-(tosylmethyl)benzene : Distinctive sulfonyl proton signals at δ 4.35 (s, 2H) .
  • Melting Points :
    • Chloromethyl 4-chlorophenyl sulfide : 21.5°C .
    • 1-Chloro-4-(2-fluoropropyl)benzene : Characterized by ¹³C/¹⁹F NMR but lacks reported melting data .

Reactivity and Stability

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound enhances susceptibility to nucleophilic attack compared to methyl or benzyl analogs .
  • Oxidative Stability : Sulfones are generally stable under oxidative conditions, unlike thioethers (e.g., chloromethyl 4-chlorophenyl sulfide), which oxidize readily .
  • Thermal Decomposition : Nitro-substituted analogs (e.g., 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene) may decompose explosively at high temperatures .

Key Research Findings

  • Synthetic Optimization : The use of NaH as a base in THF significantly improves yields for sulfonyl-containing compounds compared to Et₃N or NaOH .
  • Environmental Impact : Sulfonyl groups reduce environmental persistence compared to chlorinated aryl methylenes (e.g., DDM) .
  • Reactivity Trade-offs : While nitro groups enhance electrophilicity, they compromise thermal stability, limiting industrial applications .

Biological Activity

1-Chloro-4-(2-phenoxyethylsulfonyl)benzene, a compound with notable potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 28611-86-1

This structure comprises a benzene ring substituted with a chlorine atom and a phenoxyethylsulfonyl group, which contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target organisms.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways and resulting in physiological changes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has varying levels of effectiveness depending on the type of bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have revealed that this compound may possess anticancer properties. The following table summarizes the findings:

Cell LineIC50 (µM)Effect Observed
HeLa15Significant apoptosis
MCF-720Cell cycle arrest
A54925Induction of necrosis

These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated that at sub-MIC concentrations, the compound inhibited biofilm formation, suggesting a mechanism that could be exploited in treating chronic infections.

Case Study 2: Cancer Treatment Potential

Another investigation focused on the effect of this compound on breast cancer cells (MCF-7). The study found that treatment with this compound resulted in increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, indicating its potential as an anticancer agent.

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